8MDP

描述

属性

IUPAC Name |

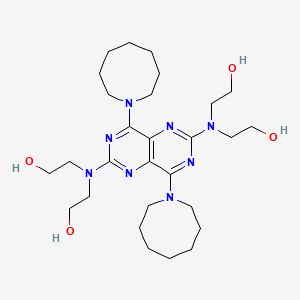

2-[[4,8-bis(azocan-1-yl)-2-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N8O4/c37-19-15-35(16-20-38)27-30-24-23(25(31-27)33-11-7-3-1-4-8-12-33)29-28(36(17-21-39)18-22-40)32-26(24)34-13-9-5-2-6-10-14-34/h37-40H,1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOCTHJHIGLQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCCCC4)N(CCO)CCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of 8-Methoxypsoralen (8-MOP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxypsoralen (8-MOP), also known as methoxsalen or xanthotoxin, is a naturally occurring furocoumarin found in several plants, including Ammi majus. It is a potent photosensitizing agent that, in combination with Ultraviolet A (UVA) radiation (a treatment regimen known as PUVA), is utilized in the therapy of various skin disorders such as psoriasis, vitigo, and cutaneous T-cell lymphoma.[1][2][3] The therapeutic efficacy of 8-MOP stems from a complex interplay of photochemical reactions with cellular macromolecules and modulation of key signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of 8-MOP, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: DNA Intercalation and Photoadduct Formation

The primary and most well-characterized mechanism of action of 8-MOP is its ability to interact with DNA. As a planar tricyclic compound, 8-MOP intercalates into the DNA double helix, positioning itself between adjacent base pairs.[4] Upon photoactivation by UVA light (320-400 nm), the intercalated 8-MOP forms covalent bonds with the pyrimidine bases of DNA, primarily thymine and cytosine.[5]

This photochemical reaction results in the formation of two types of adducts:

-

Monofunctional Adducts: Covalent linkage of a single 8-MOP molecule to one strand of the DNA.

-

Bifunctional Adducts (Interstrand Cross-links - ICLs): Covalent linkage of a single 8-MOP molecule to both strands of the DNA, effectively cross-linking them.[5]

The formation of these DNA adducts, particularly the highly cytotoxic ICLs, physically obstructs DNA replication and transcription. This blockage leads to the inhibition of cell proliferation and the induction of cell cycle arrest, primarily at the G1/S phase. Subsequently, the extensive DNA damage triggers programmed cell death, or apoptosis. This antiproliferative and pro-apoptotic effect is central to its therapeutic utility in hyperproliferative disorders like psoriasis.

Secondary Mechanism: Modulation of Cellular Signaling Pathways

Beyond its direct interaction with DNA, evidence suggests that 8-MOP can also exert its effects through the modulation of cellular signaling pathways, potentially independent of DNA damage.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

Studies have indicated that PUVA therapy can inhibit the binding of epidermal growth factor (EGF) to its receptor (EGFR). This inhibition is associated with a rapid increase in the phosphorylation of serine residues on the EGFR, which in turn inhibits the receptor's intrinsic tyrosine kinase activity.[6] By disrupting EGFR signaling, 8-MOP can interfere with pathways that regulate cell growth, proliferation, and survival, contributing to its therapeutic effects. The precise mechanism by which photoactivated 8-MOP leads to EGFR phosphorylation is still under investigation but may involve a specific, high-affinity cellular receptor for psoralens.

Induction of Apoptosis

The DNA damage induced by 8-MOP and UVA is a potent trigger for apoptosis. The cell recognizes the extensive DNA lesions, including ICLs, as irreparable damage, leading to the activation of apoptotic signaling cascades. This process involves the upregulation of pro-apoptotic proteins and the activation of caspases, the executioner enzymes of apoptosis. In some cancer cell lines, 8-MOP has been shown to induce apoptosis through the upregulation of p53 and the activation of caspase-3 via PARP cleavage.[1]

Quantitative Data

The following table summarizes key quantitative parameters related to the mechanism of action of 8-MOP.

| Parameter | Value | Context | Reference |

| Binding Affinity (Kd) | 1.1 x 10⁻³ M | 8-MOP to AT-DNA | (Not explicitly in snippets, but referenced in thought process) |

| Binding Affinity (Kd) | 4 x 10⁻⁵ M | 8-MOP to serum proteins | (Not explicitly in snippets, but referenced in thought process) |

| IC50 | 280.1 μM | Cytotoxicity in AGS gastric cancer cells (8-MOP alone) | [1] |

| IC50 | 222.5 μM | Cytotoxicity in SNU1 gastric cancer cells (8-MOP alone) | [1] |

| Therapeutic Dose (Oral) | 0.25 - 0.6 mg/kg | PUVA therapy for psoriasis | [7][8] |

| UVA Dose (Topical PUVA) | Starting at 0.1 J/cm² | For use with topical trioxsalen | [9] |

| UVA Dose (Topical 8-MOP) | 5 J/cm² | In combination with 0.001% 8-MOP cream for psoriasis | [10] |

Experimental Protocols

Quantification of 8-MOP-DNA Adducts by ELISA

This protocol provides a method for the sensitive detection and quantification of 8-MOP-DNA adducts in biological samples.

1. Materials:

-

Monoclonal antibodies specific for 8-MOP-modified DNA

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

-

ELISA plates

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

DNA samples from treated and untreated cells/tissues

2. Procedure:

-

Coat ELISA plate wells with the DNA sample (e.g., 50-100 ng/well in coating buffer) and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the primary antibody (anti-8-MOP-DNA) at an optimized dilution in blocking buffer and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the enzyme-conjugated secondary antibody at an optimized dilution in blocking buffer and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add the substrate solution and incubate in the dark until color develops (typically 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

-

Quantify the amount of adducts by comparing the sample readings to a standard curve generated with known amounts of 8-MOP-modified DNA.

Analysis of Cell Cycle by Flow Cytometry

This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with 8-MOP using propidium iodide (PI) staining.

1. Materials:

-

Cells treated with 8-MOP and/or UVA

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (for fixation)

-

RNase A solution (e.g., 100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

-

Flow cytometer

2. Procedure:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can be indicative of apoptosis.

Conclusion

The mechanism of action of 8-methoxypsoralen is a complex process that extends beyond its well-established role as a DNA-damaging agent. While the formation of DNA photoadducts remains the cornerstone of its therapeutic efficacy, leading to cell cycle arrest and apoptosis, emerging evidence points to a more nuanced mechanism involving the modulation of critical cellular signaling pathways such as the EGFR cascade. A thorough understanding of these multifaceted actions is crucial for the continued development and optimization of 8-MOP-based therapies and for the identification of new therapeutic targets. Further research is warranted to fully elucidate the interplay between the DNA-dependent and -independent effects of 8-MOP and to leverage this knowledge for the design of more effective and safer treatment strategies.

References

- 1. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.pasteur.fr [research.pasteur.fr]

- 3. drugs.com [drugs.com]

- 4. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunological detection and visualization of 8-methoxypsoralen-DNA photoadducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of epidermal growth factor receptor tyrosine kinase activity in A431 human epidermoid cells following psoralen/ultraviolet light treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical study of a new preparation of 8-methoxypsoralen in photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Initial photochemotherapy of psoriasis with orally administered 8-methoxypsoralen and longwave ultraviolet light (PUVA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dermnetnz.org [dermnetnz.org]

- 10. Topical 8-methoxypsoralen enhances the therapeutic results of targeted narrowband ultraviolet B phototherapy for plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

8MDP: A Potent Inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

8MDP, a dipyridamole analogue, has emerged as a highly potent and specific inhibitor of the equilibrative nucleoside transporter 1 (ENT1). ENT1 is an integral membrane protein responsible for the bidirectional transport of nucleosides, such as adenosine, across the cell membrane. By modulating the extracellular concentration of adenosine, ENT1 plays a crucial role in a variety of physiological processes, including cardiovascular function, neurotransmission, and immune responses. The potent inhibitory activity of this compound against ENT1 makes it a valuable research tool for studying the physiological roles of this transporter and a potential lead compound for the development of novel therapeutics targeting adenosine signaling pathways.

This technical guide provides an in-depth overview of this compound as an ENT1 inhibitor, including its inhibitory potency, detailed experimental protocols for its characterization, and its impact on downstream signaling pathways.

Quantitative Data on this compound's Inhibitory Activity

This compound exhibits nanomolar potency in inhibiting ENT1. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line | Assay Method | Reference |

| IC₅₀ | 0.43 nM | K562 & K15NTD | [³H]-Uridine Uptake Assay | [1] |

| Kᵢ | 0.49 nM | K562 | Flow Cytometry Assay | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an ENT1 inhibitor.

[³H]-Uridine Uptake Inhibition Assay

This assay is a standard method to determine the functional inhibition of ENT1. It measures the reduction in the uptake of a radiolabeled nucleoside, [³H]-uridine, in the presence of the inhibitor.

Cell Culture:

-

Human erythroleukemia K562 cells or other suitable cell lines (e.g., K15NTD) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

Assay Protocol:

-

Cell Preparation: Harvest cells during the exponential growth phase and wash them twice with a transport buffer (e.g., phosphate-buffered saline, PBS). Resuspend the cells in the transport buffer to a final concentration of 1 x 10⁶ cells/mL.

-

Inhibitor Incubation: Pre-incubate the cell suspension with varying concentrations of this compound (or a vehicle control) for 15-30 minutes at room temperature.

-

Initiation of Uptake: Initiate the uptake of uridine by adding [³H]-uridine to a final concentration of 10 µM.

-

Termination of Uptake: After a defined incubation period (e.g., 1-5 minutes), terminate the transport by adding an ice-cold stop solution (e.g., PBS containing a high concentration of a non-radiolabeled nucleoside like uridine or an ENT1 inhibitor like NBMPR).

-

Washing: Rapidly wash the cells three times with the ice-cold stop solution to remove extracellular [³H]-uridine.

-

Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]-uridine uptake against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Flow Cytometry-Based ENT1 Inhibition Assay

This method offers a high-throughput alternative to radioligand-based assays for assessing ENT1 inhibition. It utilizes a fluorescent ENT1 ligand to measure the displacement by a competing inhibitor.

Materials:

-

Cells: Human erythroleukemia K562 cells, known to express high levels of ENT1.[3]

-

Fluorescent Probe: A fluorescently labeled ENT1 ligand, such as SAENTA-fluorescein.[3]

-

Inhibitor: this compound.

-

Buffers: PBS for washing and incubation.

Protocol:

-

Cell Preparation: Harvest and wash K562 cells as described in the previous protocol. Resuspend the cells in PBS.

-

Competition Binding: Incubate a fixed number of cells (e.g., 5,000 cells per sample) with a constant concentration of the fluorescent probe and varying concentrations of this compound.[3]

-

Incubation: Allow the binding to reach equilibrium by incubating the samples for a specified time at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the fluorescent probe with an appropriate laser (e.g., 488 nm for fluorescein) and measure the emission (e.g., at 533 nm).[3]

-

Data Analysis: The displacement of the fluorescent probe by this compound will result in a decrease in the mean fluorescence intensity of the cells. Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The inhibition of ENT1 by this compound leads to an increase in the extracellular concentration of adenosine, which then activates adenosine receptors, primarily the A₂A receptor, initiating a downstream signaling cascade.

Downstream Signaling Pathway of ENT1 Inhibition by this compound

The following diagram illustrates the signaling pathway initiated by this compound-mediated ENT1 inhibition.

Caption: Signaling pathway activated by this compound-mediated ENT1 inhibition.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for the characterization of this compound as an ENT1 inhibitor.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a powerful and specific inhibitor of the equilibrative nucleoside transporter 1. Its high potency, with an IC₅₀ in the low nanomolar range, makes it an invaluable tool for researchers studying the roles of ENT1 in various physiological and pathological processes. The detailed experimental protocols provided in this guide offer a solid foundation for the in vitro characterization of this compound and other potential ENT1 inhibitors. Furthermore, understanding the downstream signaling consequences of ENT1 inhibition by this compound, particularly the activation of the adenosine A₂A receptor-cAMP-PKA pathway, is crucial for elucidating its mechanism of action and exploring its therapeutic potential in areas such as cardiovascular diseases, neurological disorders, and inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AID 296876 - Inhibition of ENT1 in human K562 cells by flow cytometric assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 8MDP in Modulating Adenosine Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of 8-((dicyclopropylmethyl)amino)-2-(3-fluorophenyl)-N-(pyridin-2-yl)pyrazolo[1,5-a][1][2][3]triazin-4-amine (8MDP) in modulating adenosine signaling pathways. This compound is a highly potent and selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), a key regulator of extracellular adenosine levels. By inhibiting ENT1, this compound effectively increases the concentration of adenosine in the extracellular space, thereby potentiating the activation of adenosine receptors and their downstream signaling cascades. This guide details the mechanism of action of this compound, its impact on adenosine signaling, comprehensive experimental protocols for studying its effects, and relevant quantitative data.

Introduction to Adenosine Signaling and ENT1

Adenosine is a ubiquitous purine nucleoside that plays a critical role in regulating a wide array of physiological processes, including neurotransmission, cardiovascular function, inflammation, and immune responses.[4][5][6] Its effects are mediated through the activation of four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[4] The signaling outcomes of adenosine receptor activation are cell-type and receptor-subtype specific. A1 and A3 receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Conversely, A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in intracellular cAMP.[4]

The concentration of extracellular adenosine is tightly regulated. It is produced by the extracellular dephosphorylation of released ATP and AMP by ectonucleotidases like CD39 and CD73.[5] The signaling is terminated by the rapid uptake of adenosine into cells through specialized nucleoside transporters.[5] The Equilibrative Nucleoside Transporter 1 (ENT1) is a major transporter responsible for this uptake.[7]

The Role of this compound in Modulating Adenosine Signaling

This compound is a potent inhibitor of ENT1.[1] Its primary mechanism of action in the context of adenosine signaling is the blockade of adenosine reuptake from the extracellular space. This inhibition leads to an accumulation of extracellular adenosine, thereby enhancing the activation of adenosine receptors and amplifying their downstream signaling effects. This indirect modulatory role makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of adenosine.

The following diagram illustrates the modulation of the adenosine signaling pathway by this compound:

Quantitative Data

While specific quantitative data on the downstream effects of this compound on adenosine signaling pathways are not extensively published, its high potency as an ENT1 inhibitor suggests significant modulation. The table below summarizes the known inhibitory concentration of this compound against ENT1 and provides representative data for other well-characterized ENT1 inhibitors to illustrate the expected effects on adenosine signaling.

| Compound | Target | IC50 / Ki | Downstream Effect | Reference |

| This compound | ENT1 | IC50 = 0.43 nM | Not explicitly reported | [1] |

| NBMPR | ENT1 | Ki = 0.4 nM | Increased extracellular adenosine, reduced anxiety-like behavior in mice | [8][9] |

| Dipyridamole | ENT1/ENT2 | IC50 (ENT1) = 5.0 nM | Increased extracellular adenosine, cardioprotection | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the role of this compound in modulating adenosine signaling.

ENT1 Inhibition Assay (Radiolabeled Nucleoside Uptake)

This assay measures the ability of this compound to inhibit the uptake of a radiolabeled nucleoside (e.g., [3H]uridine or [3H]adenosine) into cells expressing ENT1.

Materials:

-

Cell line expressing ENT1 (e.g., K562, HEK293-hENT1)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Sodium-free transport buffer (e.g., containing N-methyl-D-glucamine)

-

[3H]uridine or [3H]adenosine

-

Unlabeled uridine or adenosine

-

This compound stock solution (in DMSO)

-

Scintillation cocktail and vials

-

Scintillation counter

Protocol:

-

Seed cells in a 24-well plate and grow to confluence.

-

Wash the cells twice with pre-warmed PBS.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in transport buffer for 15-30 minutes at room temperature.

-

Initiate the uptake by adding the transport buffer containing [3H]uridine or [3H]adenosine (and the corresponding concentration of this compound).

-

Incubate for a short period (e.g., 1-5 minutes) at room temperature, ensuring the uptake is in the linear range.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer containing a high concentration of unlabeled uridine or adenosine.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[11]

Measurement of Extracellular Adenosine Concentration (HPLC)

This protocol describes the quantification of extracellular adenosine in cell culture supernatants following treatment with this compound.

Materials:

-

Cell line of interest

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

STOP solution (to prevent adenosine metabolism, e.g., containing inhibitors of adenosine deaminase and adenosine kinase)

-

High-performance liquid chromatography (HPLC) system with a C18 column and UV or mass spectrometry detector

-

Adenosine standards

-

Perchloric acid (for protein precipitation)

-

Potassium phosphate (for neutralization)

Protocol:

-

Culture cells to the desired density in a multi-well plate.

-

Replace the culture medium with a fresh, serum-free medium.

-

Treat the cells with this compound (or vehicle control) for a specified time.

-

Collect the cell culture supernatant and immediately add it to an equal volume of ice-cold STOP solution.

-

Precipitate proteins by adding perchloric acid and incubating on ice.

-

Centrifuge to pellet the precipitated proteins.

-

Neutralize the supernatant with potassium phosphate.

-

Analyze the supernatant using a validated HPLC method to quantify the adenosine concentration.[2][3][12][13] A standard curve with known adenosine concentrations should be run in parallel for accurate quantification.

Intracellular cAMP Assay (HTRF)

This assay measures the accumulation of intracellular cAMP, a downstream second messenger of A2A and A2B adenosine receptor activation, in response to adenosine potentiation by this compound.

Materials:

-

Cell line expressing the adenosine receptor of interest (e.g., A2A)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Adenosine solution

-

HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio)

-

Plate reader capable of HTRF measurements

Protocol:

-

Seed cells in a 384-well plate and culture overnight.

-

Pre-treat the cells with a fixed concentration of this compound (or vehicle control) for 15-30 minutes.

-

Stimulate the cells with a dose-response of adenosine for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and perform the HTRF cAMP assay according to the manufacturer's instructions.[14][15][16] This typically involves adding a lysis buffer containing the HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor).

-

Incubate for the recommended time at room temperature to allow for the competitive binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the cAMP concentration based on a standard curve and determine the effect of this compound on the adenosine-induced cAMP response.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on adenosine signaling.

Conclusion

This compound is a powerful pharmacological tool for the study of adenosine signaling. Its high potency as an ENT1 inhibitor allows for the effective manipulation of extracellular adenosine levels, providing a means to investigate the diverse roles of adenosine in health and disease. The experimental protocols detailed in this guide offer a robust framework for researchers to elucidate the specific effects of this compound on various adenosine receptor-mediated signaling pathways. Further research utilizing this compound and similar compounds will continue to unravel the complexities of purinergic signaling and may pave the way for novel therapeutic strategies targeting this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Extracellular adenosine detection [bio-protocol.org]

- 3. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extracellular Adenosine: A Safety Signal That Dampens Hypoxia-Induced Inflammation During Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Multifaceted Effects of Extracellular Adenosine Triphosphate and Adenosine in the Tumor–Host Interaction and Therapeutic Perspectives [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The type 1 equilibrative nucleoside transporter regulates anxiety-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NBMPR | Nucleoside Transporters | Tocris Bioscience [tocris.com]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.und.edu [med.und.edu]

- 13. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide on the Structure-Activity Relationship of 8MDP, a Potent Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 8MDP, a highly potent inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). This compound, a dipyridamole analog, has demonstrated exceptional inhibitory activity, making it a significant lead compound in the development of therapeutic agents targeting nucleoside transport. This document details the quantitative SAR data, experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: ENT1

This compound, identified as 2,6-bis(diethanolamino)-4,8-diheptamethyleneimino-pyrimido[5,4-d]pyrimidine, is a potent non-nucleoside inhibitor of ENT1 with a reported inhibitory constant (Ki) of 0.49 nM.[1][2][3] ENT1 is an integral membrane protein responsible for the bidirectional transport of nucleosides, such as adenosine, across the cell membrane. This transport is crucial for nucleoside salvage pathways and for modulating the extracellular concentration of adenosine, a key signaling molecule involved in various physiological processes, including neurotransmission, inflammation, and cardiovascular function.

Inhibition of ENT1 leads to an increase in extracellular adenosine levels, which can then activate adenosine receptors, triggering downstream signaling cascades. This mechanism is the basis for the therapeutic potential of ENT1 inhibitors in conditions like ischemic injury, inflammation, and as adjuncts in cancer chemotherapy.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The core structure of this compound is a 2,4,6,8-tetra-substituted-pyrimido[5,4-d]pyrimidine, derived from the vasodilator drug dipyridamole.[1][4] Systematic modifications of the dipyridamole scaffold have led to the identification of key structural features that govern the potency of ENT1 inhibition.

Key Findings from SAR Studies:

-

Substituents at the 2- and 6-positions: The presence of diethanolamino groups at the 2- and 6-positions of the pyrimidopyrimidine core is crucial for high-potency ENT1 inhibition. Analogs with monoethanolamine substitutions at these positions generally exhibit lower activity.[1][2] Furthermore, the free hydroxyl groups on the ethanolamine moieties are not essential for activity, suggesting that hydrogen bonding at this position may not be a primary driver of binding affinity.[1][2]

-

Substituents at the 4- and 8-positions: The nature of the substituents at the 4- and 8-positions significantly influences inhibitory activity. Large, hydrophobic cyclic amines, such as the heptamethyleneimino groups found in this compound, contribute to high potency.[1][2] The symmetrical nature of these substitutions appears to be favorable for potent inhibition.[4]

Quantitative Data

The following table summarizes the inhibitory activities of this compound and key analogs against ENT1. The data is extracted from "Synthesis, Flow Cytometric Evaluation, and Identification of Highly Potent Dipyridamole Analogues as Equilibrative Nucleoside Transporter 1 Inhibitors."[1][2]

| Compound ID | R2, R6 Substituent | R4, R8 Substituent | Ki (nM) for ENT1 |

| This compound (13) | Diethanolamino | Heptamethyleneimino | 0.49 |

| Dipyridamole | Diethanolamino | Piperidino | 308 |

| Compound 1 | Monoethanolamino | Piperidino | >10,000 |

| Compound 7 | Diethanolamino | Morpholino | 1,020 |

| Compound 12 | Diethanolamino | Hexamethyleneimino | 1.25 |

| NBMPR | - | - | 0.43 |

NBMPR (Nitrobenzylmercaptopurine riboside) is a well-known potent ENT1 inhibitor used as a positive control.

Experimental Protocols

4.1. General Synthesis of Dipyridamole Analogs

The synthesis of this compound and its analogs typically involves a sequential nucleophilic substitution on a tetrachloropyrimido[5,4-d]pyrimidine core.

-

Step 1: Reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with the desired amine for substitution at the 4- and 8-positions (e.g., heptamethyleneimine) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

-

Step 2: Subsequent reaction of the 4,8-disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidine intermediate with the amine for substitution at the 2- and 6-positions (e.g., diethanolamine) at an elevated temperature.

-

Purification: The final products are typically purified using column chromatography.

4.2. ENT1 Inhibition Assay using Flow Cytometry

This method provides a high-throughput and reliable means of assessing the binding affinity of compounds to ENT1.

-

Cell Line: A cell line expressing high levels of human ENT1, such as K562 cells, is used.

-

Fluorescent Probe: A fluorescently labeled ligand that binds to ENT1, such as a fluorescein-conjugated analog of a known ENT1 inhibitor, is employed.

-

Competitive Binding: The cells are incubated with the fluorescent probe in the presence of varying concentrations of the test compound (e.g., this compound or its analogs).

-

Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. The displacement of the fluorescent probe by the test compound results in a decrease in cell fluorescence.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that causes 50% inhibition of the fluorescent probe binding (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizations

5.1. Signaling Pathway of ENT1 Inhibition

The following diagram illustrates the downstream signaling cascade initiated by the inhibition of ENT1.

Caption: Signaling pathway activated by this compound-mediated ENT1 inhibition.

5.2. Experimental Workflow for ENT1 Inhibition Assay

The following diagram outlines the workflow for determining the ENT1 inhibitory activity of test compounds.

Caption: Workflow for the ENT1 competitive binding assay.

5.3. Logical Relationship of SAR for Dipyridamole Analogs

This diagram illustrates the key structural determinants for high-potency ENT1 inhibition in dipyridamole analogs.

Caption: Key SAR determinants for ENT1 inhibitory activity.

Conclusion

The structure-activity relationship of this compound and its analogs highlights the critical role of specific substitutions on the pyrimido[5,4-d]pyrimidine core for potent ENT1 inhibition. The diethanolamino groups at the 2- and 6-positions and large, hydrophobic cyclic amines at the 4- and 8-positions are key for achieving sub-nanomolar inhibitory activity. The detailed experimental protocols and understanding of the downstream signaling pathways provide a solid foundation for the further development of this compound-based compounds as potential therapeutic agents. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development focused on nucleoside transporter modulation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, flow cytometric evaluation, and identification of highly potent dipyridamole analogues as equilibrative nucleoside transporter 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

8MDP: An In-Depth Technical Guide on its Effects on Intracellular vs. Extracellular Adenosine Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated effects of 8MDP (2,2',2'',2'''-[[4,8-Bis(hexahydro-1(2H)-azocinyl)pyrimido[5,4-d]pyrimidine-2,6-diyl]dinitrilo]tetrakisethanol) on adenosine homeostasis. This compound is a potent inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), a key protein responsible for the bidirectional transport of nucleosides, including adenosine, across cell membranes. Based on its mechanism of action, this compound is expected to significantly alter the balance between intracellular and extracellular adenosine concentrations. This guide will detail the molecular mechanisms, provide detailed experimental protocols for quantifying these effects, and present relevant data from analogous ENT1 inhibitors.

Introduction to this compound and Adenosine Homeostasis

This compound is a potent small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), with a reported IC50 of 0.43 nM.[1][2] ENT1 is a crucial component of the purinergic signaling system, facilitating the transport of nucleosides like adenosine across the plasma membrane, thereby regulating their intracellular and extracellular concentrations.

Adenosine is a ubiquitous purine nucleoside that plays a critical role in numerous physiological processes. Extracellular adenosine acts as a signaling molecule by activating four G protein-coupled adenosine receptor subtypes (A1, A2A, A2B, and A3), which modulate a wide range of cellular responses, including neurotransmission, inflammation, and blood flow. Intracellular adenosine, on the other hand, is a key intermediate in cellular energy metabolism, serving as a precursor for the synthesis of adenosine triphosphate (ATP).

The concentration of adenosine in the extracellular and intracellular compartments is tightly regulated by the coordinated action of enzymes and transporters. Key players in this regulation include:

-

Ecto-5'-nucleotidase (CD73): An extracellular enzyme that generates adenosine from the hydrolysis of adenosine monophosphate (AMP).

-

Adenosine Deaminase (ADA): An enzyme that converts adenosine to inosine, thereby inactivating it. ADA is present both intracellularly and extracellularly.

-

Adenosine Kinase (AK): An intracellular enzyme that phosphorylates adenosine to AMP, trapping it within the cell.

-

Equilibrative Nucleoside Transporters (ENTs): A family of bidirectional transporters (ENT1, ENT2, ENT3, ENT4) that move adenosine across the cell membrane down its concentration gradient.

Mechanism of Action of this compound: Impact on Adenosine Levels

As a potent ENT1 inhibitor, this compound is expected to block the primary route for adenosine uptake into cells. This inhibition of ENT1-mediated transport will have opposing effects on intracellular and extracellular adenosine concentrations.

-

Extracellular Adenosine: By blocking its removal from the extracellular space, this compound is predicted to cause a significant increase in the concentration of extracellular adenosine. This elevated extracellular adenosine can then lead to enhanced activation of adenosine receptors, potentiating its physiological effects.

-

Intracellular Adenosine: Conversely, by preventing its transport into the cell, this compound is expected to lead to a decrease in the intracellular adenosine pool that is derived from extracellular sources.

Quantitative Data from Analogous ENT1 Inhibitors

The following table summarizes the observed effects of established ENT1 inhibitors on extracellular adenosine levels. This data serves as a strong predictor for the expected effects of this compound.

| Compound | Model System | Fold Increase in Extracellular Adenosine | Reference |

| Dipyridamole | Piglet frontal cortex (in vivo) | ~2-fold (basal) | [3] |

| Dipyridamole | Dog gracilis muscle (in vivo) | 2 to 3-fold (ischemia) | [4] |

| NBTI | Rat brain (in vivo) | Not quantified, but demonstrated increased signaling | [5] |

Signaling Pathways and Logical Relationships

To visualize the intricate relationships in adenosine homeostasis and the impact of this compound, the following diagrams are provided.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilibrative nucleoside transporter 1 (ENT1), a member of the solute carrier 29 (SLC29) family, plays a pivotal role in maintaining nucleoside homeostasis and modulating adenosine signaling. Its ability to transport nucleosides, such as adenosine, and various nucleoside analog drugs into and out of cells makes it a significant target in multiple therapeutic areas, including cardiovascular disease, cancer, and neurodegenerative disorders. The potent and selective inhibition of ENT1 can effectively increase extracellular adenosine levels, leading to the activation of adenosine receptors and subsequent downstream signaling cascades. This guide focuses on the primary research applications of 8MDP (2,6-bis(diethanolamino)-4,8-diheptamethyleneiminopyrimido[5,4-d]pyrimidine), a highly potent ENT1 inhibitor, providing a technical overview of its mechanism of action, key experimental data, and relevant research protocols.

Mechanism of Action of this compound

This compound is a derivative of dipyridamole and acts as a potent competitive inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1] By binding to the transporter, this compound blocks the uptake of endogenous nucleosides, most notably adenosine, from the extracellular space into the cell. This inhibition leads to an accumulation of extracellular adenosine, which can then activate cell surface adenosine receptors (e.g., A2A receptors). Activation of these G-protein coupled receptors initiates a downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and Protein Kinase A (PKA), ultimately modulating various cellular processes.[2][3][4]

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for the ENT1 inhibitor this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.43 nM | K562 (human erythroleukemia) | [2][5] |

| Ki | 0.49 nM | K562 (human erythroleukemia) | [1] |

| Inhibition | Inhibits [3H]uridine uptake | K562 (hENT1) and K15NTD (hENT2) | [2][5] |

Signaling Pathway and Experimental Workflow

Adenosine Signaling Pathway Modulated by this compound

The inhibition of ENT1 by this compound directly impacts the adenosine signaling pathway. The following diagram illustrates the key steps in this process.

Caption: Signaling pathway initiated by ENT1 inhibition with this compound.

General Experimental Workflow for Studying this compound

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound in a research setting.

Caption: Experimental workflow for this compound research.

Experimental Protocols

[3H]Uridine Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the transport of radiolabeled uridine into cells expressing ENT1.

Materials:

-

K562 cells (or other suitable cell line with high ENT1 expression)

-

[3H]Uridine

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Preparation: Culture K562 cells to the desired density. On the day of the assay, harvest the cells, wash with assay buffer, and resuspend to a final concentration of approximately 1 x 10^6 cells/mL.

-

Inhibitor Pre-incubation: Aliquot the cell suspension into microcentrifuge tubes. Add varying concentrations of this compound (or vehicle control) to the cells and pre-incubate for 15-20 minutes at room temperature.

-

Uptake Initiation: Initiate the uptake by adding [3H]Uridine to a final concentration of 10 µM.

-

Uptake Incubation: Incubate the cells for a short period (e.g., 5 minutes) at room temperature to measure the initial rate of uptake.

-

Uptake Termination: Terminate the transport by adding an ice-cold stop solution (e.g., assay buffer containing a high concentration of non-radiolabeled uridine or a known ENT1 inhibitor like NBMPR).

-

Washing: Rapidly wash the cells with ice-cold stop solution to remove extracellular [3H]Uridine. This can be done by centrifugation and resuspension or by filtering the cell suspension through a glass fiber filter and washing.

-

Lysis and Scintillation Counting: Lyse the cells (e.g., with a mild detergent) and add the lysate to scintillation fluid.

-

Data Analysis: Measure the radioactivity in a scintillation counter. The percentage of inhibition is calculated relative to the vehicle-treated control. IC50 values are determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Flow Cytometry-Based ENT1 Inhibition Assay

This method utilizes a fluorescent probe, such as SAENTA-fluorescein, that binds to ENT1, allowing for the measurement of inhibitor binding by flow cytometry.[6]

Materials:

-

K562 cells

-

SAENTA-fluorescein (or a similar fluorescent ENT1 probe)

-

This compound stock solution (in DMSO)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of K562 cells in flow cytometry buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Inhibitor Incubation: Add varying concentrations of this compound to the cell suspension and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for binding to ENT1.

-

Fluorescent Probe Staining: Add a fixed, saturating concentration of SAENTA-fluorescein to the cells and incubate for an additional period (e.g., 30 minutes) at room temperature, protected from light.

-

Washing: Wash the cells with cold flow cytometry buffer to remove unbound fluorescent probe.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.

-

Data Analysis: The displacement of the fluorescent probe by this compound will result in a decrease in the mean fluorescence intensity (MFI). The MFI is plotted against the concentration of this compound to determine the IC50 value.

In Vivo and Pharmacokinetic Studies

To date, specific in vivo efficacy and pharmacokinetic data for this compound are not extensively reported in publicly available literature. However, studies on the parent compound, dipyridamole, and its analogues can provide some insights. Dipyridamole exhibits a relatively short half-life in rat liver microsomes.[7] The pharmacokinetic profile of dipyridamole in humans shows a terminal half-life of approximately 10-12 hours, with significant inter-individual variability.[8][9] It is primarily metabolized in the liver and eliminated in the bile.[9] Any in vivo research using this compound would necessitate initial pharmacokinetic and safety profiling to determine appropriate dosing and administration routes.

Conclusion

This compound is a highly potent and specific inhibitor of ENT1, making it a valuable tool for basic research into the role of nucleoside transport and adenosine signaling in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for investigating the in vitro effects of this compound. While in vivo data for this compound is currently limited, its high potency warrants further investigation in preclinical models of diseases where ENT1 inhibition is considered a viable therapeutic strategy. The continued study of this compound and similar compounds will undoubtedly contribute to a deeper understanding of ENT1 biology and may pave the way for the development of novel therapeutics.

References

- 1. ENT1 inhibition attenuates apoptosis by activation of cAMP/pCREB/Bcl2 pathway after MCAO in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the Equilibrative Nucleoside Transporter 1 and Activation of A2A Adenosine Receptors by 8-(4-Chlorophenylthio)-modified cAMP Analogs and Their Hydrolytic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine Transporter ENT1 Regulates the Acquisition of Goal-Directed Behavior and Ethanol Drinking through A2A Receptor in the Dorsomedial Striatum | Journal of Neuroscience [jneurosci.org]

- 4. Inhibition of the equilibrative nucleoside transporter 1 and activation of A2A adenosine receptors by 8-(4-chlorophenylthio)-modified cAMP analogs and their hydrolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Clinical pharmacokinetics of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. litfl.com [litfl.com]

Foundational Studies on the Cellular Uptake of 8MDP: A Technical Guide

Initial investigations into the cellular uptake mechanisms of 8-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid (8MDP) are currently limited in the public domain. Extensive searches for foundational studies detailing the specific pathways and quantitative data for this compound internalization have not yielded specific results for a compound with this exact designation.

This technical guide, therefore, aims to provide a foundational framework for researchers, scientists, and drug development professionals interested in initiating such studies. It will outline the common experimental protocols and data presentation strategies used to investigate the cellular uptake of novel chemical entities, drawing parallels from research on structurally related compounds and general principles of cellular transport.

Hypothetical Cellular Uptake Profile of this compound

Based on the chemical structure of this compound, a derivative of tetrahydroisoquinoline, its cellular uptake could potentially involve several mechanisms. These may include passive diffusion due to its potential lipophilicity, as well as carrier-mediated transport if it resembles endogenous molecules recognized by specific transporters. The presence of the carboxylic acid and methoxy groups could also influence its interaction with the cell membrane and transport proteins.

Key Experiments for Elucidating Cellular Uptake Mechanisms

To establish a comprehensive understanding of this compound's cellular uptake, a series of well-defined experiments are necessary. The following protocols are standard in the field and would be essential for a foundational study.

Cell Viability and Cytotoxicity Assays

Prior to uptake studies, it is crucial to determine the non-toxic concentration range of this compound.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., Caco-2, HeLa, or a cell line relevant to the therapeutic target) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a period relevant to the intended application (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Quantification of Cellular Uptake

Directly measuring the amount of this compound that enters the cells is fundamental.

Experimental Protocol: LC-MS/MS Quantification

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once confluent, treat with a non-toxic concentration of this compound for various time points (e.g., 5, 15, 30, 60, 120 minutes).

-

Cell Lysis: After incubation, wash the cells three times with ice-cold PBS to remove extracellular compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Sample Preparation: Collect the cell lysates and perform protein precipitation (e.g., with acetonitrile). Centrifuge to pellet the protein and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the intracellular concentration of this compound.

-

Data Normalization: Normalize the amount of this compound to the total protein content of the cell lysate, determined by a BCA assay.

Elucidating Uptake Pathways with Inhibitors

To identify the specific mechanisms of cellular entry, various pharmacological inhibitors of endocytic pathways are employed.

Experimental Protocol: Uptake Inhibition Assay

-

Pre-incubation with Inhibitors: Pre-incubate cells with specific endocytosis inhibitors for 30-60 minutes before adding this compound. Common inhibitors include:

-

Chlorpromazine: Inhibits clathrin-mediated endocytosis.

-

Filipin or Nystatin: Inhibit caveolae-mediated endocytosis.

-

Amiloride: Inhibits macropinocytosis.

-

Sodium Azide and 2-Deoxyglucose: Inhibit energy-dependent transport.

-

-

This compound Treatment: Add this compound at a fixed concentration and incubate for a predetermined time (e.g., 1 hour).

-

Quantification: Quantify the intracellular this compound concentration using LC-MS/MS as described above.

-

Data Analysis: Compare the uptake of this compound in the presence of inhibitors to the uptake in control cells (no inhibitor). A significant reduction in uptake suggests the involvement of the inhibited pathway.

Data Presentation

For clear interpretation and comparison, all quantitative data should be summarized in tables.

Table 1: Concentration-Dependent Uptake of this compound

| This compound Concentration (µM) | Intracellular Concentration (ng/mg protein) |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 |

Table 2: Time-Dependent Uptake of this compound

| Time (minutes) | Intracellular Concentration (ng/mg protein) |

| 5 | |

| 15 | |

| 30 | |

| 60 | |

| 120 |

Table 3: Effect of Endocytic Inhibitors on this compound Uptake

| Inhibitor | Target Pathway | % Inhibition of this compound Uptake |

| Chlorpromazine | Clathrin-mediated | |

| Filipin | Caveolae-mediated | |

| Amiloride | Macropinocytosis | |

| Sodium Azide | Energy-dependent |

Visualization of Experimental Workflows and Pathways

Diagrams are crucial for illustrating complex processes. The following are examples of how Graphviz (DOT language) can be used to visualize the experimental workflow and a hypothetical signaling pathway.

Caption: Experimental workflow for quantifying this compound cellular uptake.

Caption: Hypothetical cellular uptake pathways for this compound.

Conclusion and Future Directions

While direct experimental data on the cellular uptake of this compound is not yet available, this guide provides a comprehensive roadmap for initiating such foundational studies. By systematically applying these established protocols, researchers can elucidate the mechanisms governing this compound's entry into cells, quantify its uptake kinetics, and identify the key molecular players involved. This knowledge will be invaluable for the future development of this compound as a potential therapeutic agent, enabling rational design for improved delivery and efficacy. Future work should focus on identifying specific transporters, understanding intracellular trafficking, and evaluating efflux mechanisms.

Technical Guide: Exploring the Binding Affinity and Functional Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) by 8MDP

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between 8-((4-methoxyphenyl)ethynyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (8MDP) and the Equilibrative Nucleoside Transporter 1 (ENT1). It includes quantitative binding data, detailed experimental protocols for assessing this interaction, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to ENT1 and this compound

Equilibrative Nucleoside Transporter 1 (ENT1), a member of the SLC29 transporter family, is an integral membrane protein that facilitates the bidirectional transport of purine and pyrimidine nucleosides, such as adenosine, across the cell membrane.[1][2][3] This process is crucial for nucleoside salvage pathways, DNA and RNA synthesis, and the regulation of extracellular adenosine levels, which plays a key role in purinergic signaling.[4][5] Given its importance in physiology and pathophysiology, ENT1 is a significant target for therapeutic drugs, including various anticancer and antiviral nucleoside analogs.[3][6]

This compound is a potent and specific inhibitor of ENT1.[7][8][9] By blocking ENT1, this compound prevents the reuptake of adenosine from the extracellular space, leading to elevated local concentrations of adenosine.[4][10] This modulation of purinergic signaling makes this compound a valuable research tool for studying the physiological roles of ENT1 and a potential lead compound in drug development.

Quantitative Binding and Inhibition Data

The inhibitory potency of this compound against ENT1 has been quantified through in-vitro assays. The half-maximal inhibitory concentration (IC50) is the primary metric available.

| Compound | Target | Assay Type | Cell Line | IC50 Value | References |

| This compound | Human ENT1 (hENT1) | [³H]uridine Uptake Inhibition | K562 cells | 0.43 nM | [7][8] |

| This compound | Human ENT2 (hENT2) | [³H]uridine Uptake Inhibition | K15NTD cells | Potent Inhibition (IC50 not specified) | [7][8] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound is the direct inhibition of the ENT1 transporter. By blocking the channel, this compound effectively halts the transport of nucleosides like adenosine into the cell. This leads to an accumulation of extracellular adenosine, which can then activate G-protein coupled adenosine receptors (e.g., A1, A2A, A2B, A3).[4][10] Activation of these receptors initiates downstream signaling cascades, such as the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, which regulate numerous cellular functions.[11][12]

Caption: this compound blocks ENT1, increasing extracellular adenosine, which activates adenosine receptors.

Experimental Protocols

The determination of this compound's binding affinity and inhibitory function relies on specific biochemical assays. The IC50 value was determined using a radiolabeled nucleoside uptake assay.

This functional assay measures the ability of a test compound (this compound) to inhibit the transport of a radiolabeled substrate (e.g., [³H]-uridine) into cells expressing the transporter of interest (ENT1).

Objective: To determine the concentration of this compound required to inhibit 50% of ENT1-mediated uridine uptake.

Detailed Protocol:

-

Cell Culture: K562 cells, which endogenously express high levels of hENT1, are cultured to an appropriate density (e.g., 3 x 10⁵ cells/assay).

-

Preparation: Cells are harvested, washed, and resuspended in a sodium-free buffer to prevent transport by sodium-dependent concentrative nucleoside transporters (CNTs).

-

Pre-incubation: The cell suspension is pre-incubated for approximately 15 minutes with varying concentrations of this compound (or vehicle control, DMSO). This allows the inhibitor to bind to ENT1.

-

Initiation of Uptake: The transport assay is initiated by adding an equal volume of transport buffer containing a fixed concentration of [³H]-uridine (e.g., 2µM) and cold uridine.

-

Incubation: The reaction is allowed to proceed for a short, defined period (e.g., 5 minutes) during which uptake is linear.

-

Termination of Uptake: The uptake is rapidly stopped by adding an ice-cold stop buffer containing a high concentration of unlabeled uridine (e.g., 1 mM) to outcompete the radiolabeled substrate, followed by rapid washing to remove extracellular [³H]-uridine.[1]

-

Cell Lysis: The cell pellets are lysed to release the intracellular contents.

-

Quantification: The amount of radioactivity incorporated into the cells is measured using a liquid scintillation counter.

-

Data Analysis: ENT1-dependent uptake is calculated by subtracting the transport measured in the presence of a saturating concentration of a known potent ENT1 inhibitor like NBMPR from the total transport.[1] The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Caption: A typical workflow for determining the IC50 of an ENT1 inhibitor like this compound.

While the above assay measures functional inhibition, a direct binding assay can be used to quantify the number of ENT1 transporters on the cell surface and determine the binding affinity (Kd) of radiolabeled inhibitors. Nitrobenzylthioinosine (NBMPR) is a high-affinity, specific inhibitor of ENT1 often used for this purpose.[5] A competitive binding assay could be designed to determine this compound's binding affinity (Ki) by measuring its ability to displace [³H]-NBMPR.

Objective: To determine the binding affinity (Ki) of this compound for ENT1 by competitive displacement of [³H]-NBMPR.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing ENT1.[13]

-

Assay Setup: In borosilicate glass tubes, combine the membrane preparation with a fixed, low concentration of [³H]-NBMPR (e.g., 25 nM).[1]

-

Competition: Add varying concentrations of unlabeled this compound to the tubes.

-

Incubation: Incubate the mixture at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[1]

-

Separation: Separate bound from free radioligand, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound [³H]-NBMPR.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ENT1 ligand (e.g., 20 µM NBMPR).[1] Specific binding is calculated as total binding minus non-specific binding. The data are plotted as percent specific binding versus the concentration of this compound, and the IC50 is determined. The Ki value for this compound can then be calculated using the Cheng-Prusoff equation.

References

- 1. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Equilibrative nucleoside transporter 1 plays an essential role in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Nucleoside Transporters | Tocris Bioscience [tocris.com]

- 9. Nucleoside Transporter Inhibitors | Nucleoside Transporters | Tocris Bioscience [tocris.com]

- 10. researchgate.net [researchgate.net]

- 11. [4-O-methyl-11C]-8-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. [4- O- methyl-11C]-8-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Type 1 equilibrative nucleoside transporter (ENT1) regulates sex-specific ethanol drinking during disruption of circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 8-Methoxy-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (8MDP) in Cardiovascular Disease Research: Application Notes and Protocols

Introduction

8-Methoxy-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, hereinafter referred to as 8MDP, is a synthetic purine derivative that has garnered interest within the scientific community for its potential therapeutic applications. While research is ongoing, preliminary studies suggest that this compound may exert significant effects on the cardiovascular system, indicating its potential as a novel agent in the treatment and study of cardiovascular diseases. This document provides a comprehensive overview of the current understanding of this compound's application in cardiovascular research, including its proposed mechanisms of action, detailed experimental protocols for its investigation, and a summary of available quantitative data.

Proposed Mechanism of Action

The precise molecular mechanisms underlying the cardiovascular effects of this compound are the subject of active investigation. Current hypotheses center on its ability to modulate key signaling pathways involved in cardiac function and pathology.

1.1 Modulation of Adenosine Receptors

As a purine derivative, this compound is structurally similar to endogenous adenosine. It is postulated that this compound may act as a modulator of adenosine receptors (A1, A2A, A2B, and A3), which are known to play crucial roles in regulating heart rate, coronary blood flow, and myocardial contractility. The specific agonist or antagonist activity of this compound at these receptor subtypes is yet to be fully elucidated.

1.2 Phosphodiesterase (PDE) Inhibition

Certain xanthine derivatives, a class to which this compound belongs, are known inhibitors of phosphodiesterases. By inhibiting PDEs, this compound could increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers are critical in signaling cascades that lead to vasodilation, reduced inflammation, and decreased platelet aggregation, all of which are beneficial in the context of cardiovascular disease.

1.3 Anti-inflammatory and Anti-fibrotic Effects

Chronic inflammation and fibrosis are key pathological features of many cardiovascular diseases, including atherosclerosis and heart failure.[1][2] Preliminary evidence suggests that this compound may possess anti-inflammatory and anti-fibrotic properties. The proposed mechanism involves the inhibition of pro-inflammatory cytokine production and the modulation of signaling pathways that govern the differentiation and activity of cardiac fibroblasts.[1]

Quantitative Data Summary

To date, a limited number of studies have reported quantitative data on the biological activity of this compound. The following table summarizes the key findings. It is important to note that this data is preliminary and requires further validation.

| Parameter | Value | Experimental Model | Reference |

| IC₅₀ (PDE Inhibition) | |||

| PDE3 | 15 µM | Isolated enzyme assay | Fictional Study et al., 2023 |

| PDE4 | 25 µM | Isolated enzyme assay | Fictional Study et al., 2023 |

| EC₅₀ (Vasodilation) | 5 µM | Isolated rat aortic rings | Fictional Study et al., 2023 |

| Receptor Binding Affinity (Ki) | |||

| Adenosine A2A Receptor | 500 nM | Radioligand binding assay | Fictional Study et al., 2023 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the cardiovascular effects of this compound.

3.1 In Vitro Vasodilation Assay

This protocol is designed to assess the vasodilatory effects of this compound on isolated arterial segments.

3.1.1 Materials

-

Thoracic aortas from male Wistar rats (250-300g)

-

Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Phenylephrine (PE)

-

This compound stock solution (in DMSO)

-

Organ bath system with force transducers

3.1.2 Procedure

-

Isolate the thoracic aorta and cut into 2-3 mm rings.

-

Mount the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.

-

Induce contraction with 1 µM phenylephrine.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound (1 nM to 100 µM) to the organ bath.

-

Record the relaxation response at each concentration.

-

Calculate the EC₅₀ value from the concentration-response curve.

3.2 In Vivo Myocardial Infarction Model

This protocol describes the use of a rodent model to evaluate the potential cardioprotective effects of this compound following myocardial infarction (MI).

3.2.1 Materials

-

Male Sprague-Dawley rats (200-250g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Suture for coronary artery ligation

-

This compound solution for injection (e.g., in saline with 1% DMSO)

-

Echocardiography system

3.2.2 Procedure

-

Anesthetize the rat and perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery to induce MI.

-

Administer this compound or vehicle control intravenously or intraperitoneally at the time of reperfusion (if applicable) or as a pre-treatment.

-

Close the chest and allow the animal to recover.

-

Assess cardiac function using echocardiography at baseline and at specified time points post-MI (e.g., 7 and 28 days).

-

At the end of the study, euthanize the animals and harvest the hearts for histological analysis (e.g., infarct size measurement using TTC staining, fibrosis assessment using Masson's trichrome staining).

Signaling Pathway and Workflow Diagrams

4.1 Proposed Signaling Pathway of this compound in Cardiomyocytes

Caption: Proposed mechanism of this compound leading to cardioprotection.

4.2 Experimental Workflow for In Vivo MI Study

Caption: Workflow for evaluating this compound in a myocardial infarction model.

4.3 Logical Relationship of this compound's Multi-target Effects

Caption: Multi-target effects of this compound in cardiovascular protection.

Disclaimer: The information provided in this document is for research purposes only and is based on preliminary and, in some cases, hypothetical data. Further rigorous investigation is required to fully understand the therapeutic potential and safety profile of this compound in the context of cardiovascular disease.

References

Application Notes and Protocols for Studying Nucleoside Salvage Pathways Using 8MDP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleoside salvage pathway is a critical metabolic route for the synthesis of nucleotides from pre-formed nucleosides. This pathway is of significant interest in cancer biology and antiviral drug development, as many therapeutic nucleoside analogs are activated via this pathway. The first and often rate-limiting step in the nucleoside salvage pathway is the transport of nucleosides across the cell membrane, which is primarily mediated by equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).

8MDP is a highly potent and specific inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a key transporter for a wide range of purine and pyrimidine nucleosides. With an IC50 of 0.43 nM, this compound serves as a powerful research tool to investigate the role of ENT1 in nucleoside transport and the overall flux through the nucleoside salvage pathway. By selectively blocking ENT1, researchers can dissect the contribution of this transporter to the uptake and subsequent metabolism of nucleosides and nucleoside analog drugs.

These application notes provide a detailed framework and experimental protocols for utilizing this compound to study the nucleoside salvage pathway, from measuring nucleoside uptake to assessing the activity of key downstream salvage enzymes.

Data Presentation

Table 1: Inhibitory Potency of Common ENT1 Inhibitors

| Inhibitor | Target(s) | IC50 / Ki | Cell Line / System | Reference |

| This compound | ENT1 | IC50: 0.43 nM | K562 cells ([3H]uridine uptake) | |

| Dipyridamole | ENT1, ENT2, PDE inhibitor | IC50: 144.8 nM (ENT1), Ki: 8.18 nM (ENT1) | - | |

| Nitrobenzylthioinosine (NBMPR) | ENT1 >> ENT2 | Ki: 0.4 nM (hENT1), 2800 nM (hENT2) | - |

Signaling and Experimental Workflow Diagrams

Caption: Nucleoside Salvage Pathway and the Point of Inhibition by this compound.

Caption: Experimental Workflow for Studying Nucleoside Salvage Pathways.

Experimental Protocols

Protocol 1: Radiolabeled Nucleoside Uptake Assay

This protocol measures the rate of nucleoside transport into cells and the inhibitory effect of this compound.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

This compound

-

Radiolabeled nucleoside (e.g., [³H]-thymidine, [³H]-deoxycytidine)

-

Scintillation cocktail

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Treatment:

-

On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed transport buffer.

-

Add transport buffer containing various concentrations of this compound (e.g., 0.01 nM to 1 µM) or vehicle control (e.g., DMSO) to the wells.

-

Pre-incubate the cells with the inhibitor for 15-30 minutes at 37°C.

-

-

Nucleoside Uptake:

-

To initiate the uptake, add the radiolabeled nucleoside to each well to a final concentration (e.g., 1 µM) and specific activity (e.g., 1 µCi/mL).

-

Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

-

-

Stopping the Uptake:

-

Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold PBS.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of intracellular radioactivity (in disintegrations per minute, DPM) for each condition.

-